7-Hydroxy-5-methoxy-2-phenylchroman-4-one

Catalog No.
S617782
CAS No.
1090-65-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-5-methoxy-2-phenylchroman-4-one

CAS Number

1090-65-9

Product Name

7-Hydroxy-5-methoxy-2-phenylchroman-4-one

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3

InChI Key

QQQCWVDPMPFUGF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O

Synonyms

alpinetin

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O

Anti-inflammatory Properties

Studies suggest that alpinetin may possess anti-inflammatory properties. Researchers have investigated its potential effects in various inflammatory conditions, including:

  • Ulcerative colitis: A study in mice demonstrated that alpinetin treatment helped reduce inflammation and improve disease symptoms [Source: National Institutes of Health (.gov) ].
  • Sepsis-induced organ injury: Research suggests that alpinetin may help alleviate organ damage caused by sepsis, potentially by reducing inflammation [Source: National Institutes of Health (.gov) ].

7-Hydroxy-5-methoxy-2-phenylchroman-4-one is a flavonoid derivative with the molecular formula C16H14O4. It features a chroman backbone with hydroxyl and methoxy substituents at specific positions. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in pharmacological studies.

The mechanism of action of alpinetin is still under investigation, but its biological effects are likely due to multiple pathways. Here are some potential mechanisms:

  • Anti-inflammatory activity: Alpinetin may suppress the production of inflammatory mediators and modulate immune cell function [].
  • Anti-cancer activity: Studies suggest alpinetin may induce cancer cell death through various mechanisms, including cell cycle arrest and apoptosis [].
  • Other potential mechanisms: Alpinetin might also exert antioxidant, anti-bacterial, and neuroprotective effects, but more research is needed to fully understand these mechanisms [].

The chemical reactivity of 7-hydroxy-5-methoxy-2-phenylchroman-4-one includes:

  • Electrophilic Aromatic Substitution: The presence of hydroxyl and methoxy groups can facilitate electrophilic substitution on the aromatic ring.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol under appropriate conditions.
  • Condensation Reactions: It can participate in condensation reactions to form more complex molecules, particularly in the presence of aldehydes or other electrophiles .

Research indicates that 7-hydroxy-5-methoxy-2-phenylchroman-4-one exhibits various biological activities, including:

  • Antioxidant Properties: The compound shows significant antioxidant activity, which is beneficial in combating oxidative stress.
  • Antimicrobial Activity: Studies have demonstrated its efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapies .
  • Anticancer Potential: Preliminary investigations indicate that it may possess anticancer properties, although further research is needed to elucidate its mechanisms and effectiveness .

Several synthesis methods have been developed for 7-hydroxy-5-methoxy-2-phenylchroman-4-one:

  • Condensation Reactions: A common method involves the condensation of appropriate phenolic compounds with ketones or aldehydes under acidic conditions.
  • Cyclization Reactions: Utilizing phenolic precursors and applying cyclization techniques can yield this compound effectively.
  • Divergent Synthesis: Recent advancements have introduced divergent synthesis pathways that allow for the generation of various chroman derivatives from common intermediates .

The applications of 7-hydroxy-5-methoxy-2-phenylchroman-4-one span several fields:

  • Pharmaceuticals: Its potential as an antioxidant and anticancer agent makes it a candidate for drug development.
  • Cosmetics: Due to its antioxidant properties, it may be incorporated into cosmetic formulations to enhance skin protection against oxidative damage.
  • Food Industry: As a natural antioxidant, it could be used in food preservation to extend shelf life and maintain quality .

Interaction studies have focused on how 7-hydroxy-5-methoxy-2-phenylchroman-4-one interacts with various biological targets:

  • Protein Binding: Studies indicate that this compound can bind to specific proteins involved in cell signaling pathways, potentially modulating their activity.
  • Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological effects, particularly in antimicrobial and anticancer assays .

Several compounds share structural similarities with 7-hydroxy-5-methoxy-2-phenylchroman-4-one. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
5-HydroxyflavoneHydroxyl group at position 5Known for strong antioxidant properties
PinostrobinMethoxy group at position 5Isolated from natural sources; exhibits anti-inflammatory effects
7-HydroxyflavoneHydroxyl group at position 7Exhibits neuroprotective properties

These compounds demonstrate varying degrees of biological activity and structural variations that contribute to their unique characteristics.

7-Hydroxy-5-methoxy-2-phenylchroman-4-one, also known as alpinetin, exerts significant regulatory effects on the cyclic adenosine monophosphate-cyclic adenosine monophosphate response element-binding protein-microphthalmia-associated transcription factor signaling cascade, which represents a critical pathway in melanogenesis regulation [8] [11]. The compound demonstrates the ability to modulate intracellular cyclic adenosine monophosphate levels, thereby influencing downstream transcriptional events [11] [12].

Research investigations have revealed that structurally similar flavanones, including those bearing hydroxyl and methoxy substitutions at positions 7 and 5 respectively, can stimulate melanogenesis through activation of the cyclic adenosine monophosphate-dependent pathway [11] [13]. The mechanism involves enhancement of cyclic adenosine monophosphate production, which subsequently activates protein kinase A, leading to phosphorylation of cyclic adenosine monophosphate response element-binding protein [8] [11].

The phosphorylated cyclic adenosine monophosphate response element-binding protein then promotes transcriptional activation of microphthalmia-associated transcription factor, the master regulator of melanogenic gene expression [8] [14]. Experimental evidence demonstrates that compounds within this structural class can induce microphthalmia-associated transcription factor expression, resulting in upregulation of tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2 [11] [12].

ParameterEffectMechanism
Cyclic adenosine monophosphate levelsIncreased production [11]Direct stimulation of adenylate cyclase activity
Cyclic adenosine monophosphate response element-binding protein phosphorylationEnhanced phosphorylation [11] [13]Protein kinase A-mediated activation
Microphthalmia-associated transcription factor expressionUpregulated transcription [8] [14]Cyclic adenosine monophosphate response element-binding protein-dependent gene activation
Melanogenic enzyme expressionIncreased tyrosinase activity [11] [12]Microphthalmia-associated transcription factor-mediated transcriptional control

Studies utilizing related chromone derivatives have shown that the cyclic adenosine monophosphate-cyclic adenosine monophosphate response element-binding protein-microphthalmia-associated transcription factor axis can be pharmacologically modulated through small molecule interventions [14] [29]. The regulatory mechanism involves cyclic adenosine monophosphate response element-binding protein-regulated transcription coactivator proteins, which are essential for full activation of cyclic adenosine monophosphate response element-binding protein target gene expression [14] [29].

Inhibition of Nuclear Factor Kappa B Translocation and Proinflammatory Cytokine Production

7-Hydroxy-5-methoxy-2-phenylchroman-4-one exhibits potent anti-inflammatory properties through targeted inhibition of the nuclear factor kappa B signaling pathway [4] [23] [27]. The compound effectively prevents nuclear translocation of the nuclear factor kappa B p65 subunit, thereby blocking transcriptional activation of inflammatory mediators [4] [18].

Mechanistic studies have demonstrated that alpinetin suppresses toll-like receptor 4-mediated inflammatory responses by interfering with the toll-like receptor 4-myeloid differentiation primary response 88-tumor necrosis factor receptor-associated factor 6-transforming growth factor beta-activated kinase 1 complex formation [4] [23]. This disruption prevents downstream nuclear factor kappa B activation and subsequent inflammatory gene expression [4] [23].

The compound significantly reduces production of multiple proinflammatory cytokines, including tumor necrosis factor alpha, interleukin-1 beta, interleukin-6, interleukin-8, and chemokine ligand 2 [4] [15] [18]. Experimental data indicate that treatment with related hydroxyflavanone compounds can decrease inflammatory cytokine levels by 60-80% compared to lipopolysaccharide-stimulated controls [15] [18].

CytokineControl LevelTreated LevelPercentage Reduction
Tumor necrosis factor alpha [18]136.7±30.3 pg/ml28.2±5.4 pg/ml79.4%
Interleukin-1 beta [15]1271.6±39.8 pg/ml1540.9±266.6 pg/mlVariable response
Interleukin-6 [18]21679.3±75.5 pg/ml21277.3±385.7 pg/mlMinimal reduction
Monocyte chemoattractant protein-1 [18]1030.1±34.8 pg/ml768.6±122.9 pg/ml25.4%

Research findings indicate that the anti-inflammatory mechanism involves reduction of reactive oxygen species production, which subsequently decreases nuclear factor kappa B activation [18] [27]. The compound demonstrates the ability to prevent lipopolysaccharide-induced reactive oxygen species generation and nitric oxide production in macrophage cell lines [18] [23].

Additional studies have shown that alpinetin can inhibit nuclear factor kappa B-dependent gene expression through modulation of upstream signaling events, including inhibition of inhibitor of kappa B kinase phosphorylation and prevention of inhibitor of kappa B degradation [4] [23] [27].

Interaction With Apoptotic Regulators (B-cell lymphoma 2 Family Proteins)

7-Hydroxy-5-methoxy-2-phenylchroman-4-one demonstrates significant modulatory effects on apoptotic regulatory proteins, particularly members of the B-cell lymphoma 2 family [5] [17] [28]. The compound induces apoptosis through mitochondrial-mediated pathways involving alterations in pro-apoptotic and anti-apoptotic protein expression [5] [16] [17].

Experimental investigations have revealed that structurally related compounds, including 7-{4-[Bis-(2-hydroxyethyl)-amino]-butoxy}-5-hydroxy-8-methoxy-2-phenylchromen-4-one, significantly alter B-cell lymphoma 2 family protein expression patterns [5]. Treatment with these compounds results in upregulation of pro-apoptotic proteins B-cell lymphoma 2-like protein 4 and BH3 interacting domain death agonist, while simultaneously downregulating anti-apoptotic proteins B-cell lymphoma 2 and B-cell lymphoma-extra large [5] [17].

The mitochondrial pathway of apoptosis is activated through disruption of mitochondrial outer membrane permeabilization, leading to cytochrome c release into the cytosol [5] [16] [17]. This process is tightly regulated by B-cell lymphoma 2 family proteins, where pro-apoptotic members facilitate cytochrome c release while anti-apoptotic members function as inhibitors [16] [28].

ProteinExpression ChangeFunctional RoleCellular Localization
B-cell lymphoma 2-like protein 4 [5]UpregulatedPro-apoptotic effectorMitochondrial membrane
BH3 interacting domain death agonist [5]UpregulatedPro-apoptotic activatorCytosolic/mitochondrial
B-cell lymphoma 2 [5]DownregulatedAnti-apoptotic guardianMitochondrial membrane
B-cell lymphoma-extra large [5]DownregulatedAnti-apoptotic guardianMitochondrial membrane

The apoptotic cascade involves activation of caspase-3, caspase-8, and caspase-9, with cytochrome c serving as a critical mediator in apoptosome formation [5] [17]. Studies demonstrate that related hydroxymethoxyflavanone compounds can induce significant increases in caspase activity, with caspase-3 activation being particularly pronounced [5] [17].

Mechanistic studies indicate that the compound-induced apoptosis involves endoplasmic reticulum stress pathways, with upregulation of glucose-regulated protein 78, glucose-regulated protein 94, and C/EBP homologous protein [5]. This endoplasmic reticulum stress response contributes to mitochondrial dysfunction and subsequent B-cell lymphoma 2 family protein modulation [5] [17].

Estrogen Receptor Alpha Antagonism and Agonism Dynamics

7-Hydroxy-5-methoxy-2-phenylchroman-4-one exhibits complex interactions with estrogen receptor alpha, demonstrating both antagonistic and agonistic properties depending on cellular context and concentration [7] [10] [24]. The compound belongs to a class of phytoestrogens that can compete with endogenous estradiol for receptor binding sites [7].

Competitive binding assays have revealed that structurally related flavonoids, including those with similar hydroxyl and methoxy substitution patterns, exhibit moderate binding affinity to estrogen receptor alpha [7]. The binding affinity is substantially lower than that of 17β-estradiol, with inhibitory concentration 50 values typically ranging from 2.8 × 10⁻³ to 10⁻³ molar concentrations [7].

Virtual docking studies have provided insights into the molecular basis of estrogen receptor alpha interactions [7] [10]. The compound demonstrates the ability to bind to key amino acid residues within the ligand-binding domain, including interactions with arginine 394 and glutamate 353, which are critical for receptor activation [7] [10].

Binding Parameter7-Hydroxy-5-methoxy-2-phenylchroman-4-one17β-Estradiol Reference
Inhibitory concentration 50 [7]2.8 × 10⁻³ M1.8 × 10⁻⁸ M
Relative binding affinity [7]1/1000 to 1/100001.0 (reference)
Key binding residues [7]Arg394, Glu353Arg394, Glu353, His524
Binding distance [7]Variable10.9 Å optimal

The estrogen receptor alpha modulation by hydroxymethoxychromanone compounds involves complex conformational changes that can result in either agonistic or antagonistic outcomes [10] [24]. The position of helix 12 within the receptor structure is critically important for determining the functional outcome of ligand binding [10] [24].

Research has shown that selective estrogen receptor modulators can affect receptor stability and coregulator binding through mechanisms involving covalent modification of specific cysteine residues [10]. Cysteine 530 within the ligand-binding domain represents a particularly important target for covalent antagonists, as it undergoes significant positional changes during receptor state transitions [10].

Enzymatic Targets in Melanogenesis and Tyrosinase Regulation

7-Hydroxy-5-methoxy-2-phenylchroman-4-one demonstrates significant inhibitory activity against tyrosinase, the rate-limiting enzyme in melanogenesis [8] [30] [33]. The compound affects both monophenolase and diphenolase activities of tyrosinase, which catalyze the oxidation of tyrosine to dopaquinone and the subsequent conversion of dopaquinone to dopachrome [8] [30].

Structure-activity relationship studies have revealed that the presence of hydroxyl groups at position 7 and methoxy groups at position 5 on the chromanone scaffold contributes significantly to tyrosinase inhibitory activity [30] [33]. Competitive inhibition kinetics suggest that the compound binds directly to the active site of tyrosinase, interfering with substrate binding [30] [33].

Experimental data demonstrate that related flavanone compounds containing resorcinol groups exhibit potent tyrosinase inhibition, with inhibitory concentration 50 values as low as 1.79 micromolar for monophenolase activity and 7.48 micromolar for diphenolase activity [33]. These values indicate substantially higher potency compared to standard inhibitors such as kojic acid [30].

Enzymatic ActivityInhibitory Concentration 50Inhibition TypeBinding Affinity
Monophenolase [33]1.79 μMCompetitiveHigh
Diphenolase [33]7.48 μMCompetitiveModerate
Tyrosinase glycosylation [31]VariableNon-competitiveVariable
Melanin synthesis [8]10-30 μM rangeMixed inhibitionModerate

The mechanism of tyrosinase inhibition involves interaction with the copper-binding domain of the enzyme, which contains strictly conserved histidine residues essential for catalytic activity [8] [30]. Molecular docking studies indicate that hydroxymethoxychromanone compounds can form stable complexes with the enzyme active site through hydrogen bonding and hydrophobic interactions [30].

Beyond direct enzymatic inhibition, the compound affects melanogenesis through regulation of tyrosinase gene expression via modulation of microphthalmia-associated transcription factor activity [8] [12]. This dual mechanism of action, involving both direct enzymatic inhibition and transcriptional regulation, contributes to the overall anti-melanogenic effects [8] [12].

XLogP3

2.5

Wikipedia

Alpinetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15

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